(E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide

Catalog No.
S16131059
CAS No.
M.F
C17H13Br2N3O3
M. Wt
467.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-yl...

Product Name

(E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide

IUPAC Name

3-bromo-N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide

Molecular Formula

C17H13Br2N3O3

Molecular Weight

467.1 g/mol

InChI

InChI=1S/C17H13Br2N3O3/c1-8-5-10-13(7-11(8)18)20-17(24)15(10)21-22-16(23)9-3-4-14(25-2)12(19)6-9/h3-7,20,24H,1-2H3

InChI Key

LFJNMNNXWXHAOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=C(C=C3)OC)Br)O

(E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide is a complex organic compound characterized by its unique structural features, including multiple bromine atoms and an indole derivative. This compound belongs to a class of hydrazides, which are known for their diverse biological activities. The molecular formula of this compound is C16H15Br2N3O2C_{16}H_{15}Br_2N_3O_2, and it exhibits notable properties due to the presence of both hydrazide and indole moieties.

The chemical reactivity of (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide can be attributed to the functional groups present in its structure. Key reactions include:

  • Hydrazone Formation: The compound can undergo condensation reactions, forming hydrazones with aldehydes or ketones.
  • Bromination: The bromine substituents can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The methoxy group can be substituted under appropriate conditions, leading to derivatives with varied biological activities.

Research indicates that compounds similar to (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide exhibit significant biological activities, including:

  • Anticancer Properties: Many indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The presence of halogen atoms often enhances the antimicrobial efficacy of organic compounds.
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.

The synthesis of (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide typically involves several steps:

  • Formation of Indole Derivative: Starting with an appropriate indole precursor, bromination and methylation are performed to introduce the necessary functional groups.
  • Hydrazone Synthesis: The indole derivative is then reacted with a suitable hydrazine derivative to form the hydrazone linkage.
  • Final Modifications: Additional steps may include purification through recrystallization or chromatography to obtain the final product in high purity.

The applications of (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide span various fields:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Chemical Research: As a versatile intermediate, it can be used in the synthesis of other complex organic molecules.

Interaction studies involving (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide focus on its binding affinity to biological targets such as enzymes and receptors. Techniques such as molecular docking and in vitro assays can elucidate its mechanism of action and potential therapeutic effects.

Several compounds exhibit structural similarities to (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide, providing context for its uniqueness:

Compound NameStructural FeaturesNotable Activities
N'-(4-Bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-nitrobenzohydrazideContains nitro groupAnticancer
N'-(6-Bromo-5-methyl-2-oxo-indolylidene)-4-biphenylcarbohydrazideBiphenyl moietyAntimicrobial
5-Bromo-N-(6-hydroxy-indolylidene)hydrazoneHydroxy substituentAntioxidant

These comparisons highlight the unique combination of bromination and methoxy substitution in (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide, which may contribute to its distinct biological properties and reactivity profiles.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

466.93032 g/mol

Monoisotopic Mass

464.93237 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

Explore Compound Types